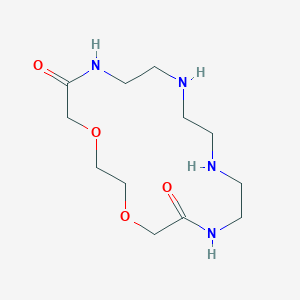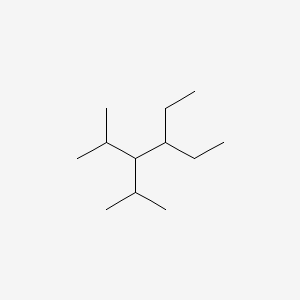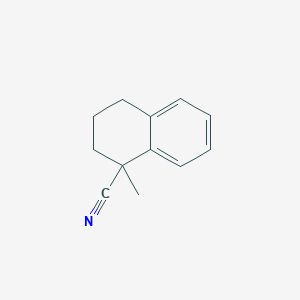
Quinolinium, 1-methoxy-2-methyl-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolinium, 1-methoxy-2-methyl-, perchlorate is a quinolinium derivative that has garnered interest due to its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of a quinolinium core substituted with a methoxy group at the first position and a methyl group at the second position, paired with a perchlorate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 1-methoxy-2-methyl-, perchlorate typically involves the reaction of quinoline derivatives with appropriate methylating and methoxylating agents. One common method includes the reaction of 2-methylquinoline with methanol in the presence of a strong acid catalyst to introduce the methoxy group. The resulting intermediate is then treated with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 1-methoxy-2-methyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium N-oxide derivatives.
Reduction: Reduction reactions can convert the quinolinium core to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinolinium N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolinium compounds depending on the nucleophile used.
Scientific Research Applications
Quinolinium, 1-methoxy-2-methyl-, perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex quinolinium derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of Quinolinium, 1-methoxy-2-methyl-, perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In biological systems, it may interfere with cellular processes by disrupting membrane integrity or interacting with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- Quinolinium, 1-methoxy-2-(1-pyrrolidinyl)-, perchlorate
- Quinolinium, 1-ethyl-2-(3,4,5-trimethoxyphenyl)vinyl-, iodide
- Quinolinium, 1,2-dimethyl-, perchlorate
Uniqueness
Quinolinium, 1-methoxy-2-methyl-, perchlorate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and methyl groups enhances its reactivity and potential for diverse applications compared to other quinolinium derivatives.
Properties
CAS No. |
61704-03-8 |
|---|---|
Molecular Formula |
C11H12ClNO5 |
Molecular Weight |
273.67 g/mol |
IUPAC Name |
1-methoxy-2-methylquinolin-1-ium;perchlorate |
InChI |
InChI=1S/C11H12NO.ClHO4/c1-9-7-8-10-5-3-4-6-11(10)12(9)13-2;2-1(3,4)5/h3-8H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
BZYNSXXOVDHENU-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C=C1)OC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1,3-bis[1-(4-methoxyphenyl)-1-methylethyl]-](/img/structure/B14549678.png)





![1-(4-tert-Butylphenyl)bicyclo[2.2.1]heptane](/img/structure/B14549711.png)
![{[2-(1-Benzoselenophen-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B14549730.png)


![N-[3-(Diethylamino)propyl]-3,5-dimethylbenzamide](/img/structure/B14549739.png)



